8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
“8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine” is a chemical compound with the CAS Number: 1222533-89-2 . It has a molecular weight of 261.06 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound was synthesized via a one-pot three-component condensation of isatins, malononitrile, and (E)-3-arylidene-1-methylpiperidin-4-ones using piperidine as an efficient catalyst and ethanol as an environmentally benign solvent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 261.06 . The InChI code for this compound is 1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2 .
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridines : A method was developed for synthesizing tricyclic heterocyclic systems, including pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines, from 8-hydrazino derivatives of pyrano[3,4-c]pyridines (Paronikyan et al., 2016).
Development of Neurotropic Compounds : Research included the synthesis of S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines, showing psychotropic activity, such as anxiolytic and antidepressant effects (Dashyan et al., 2022).
Creation of Functionalized 4H-Pyrano(3,2-c)pyridines : A study focused on synthesizing functionalized 4H-pyrano[3,2-c]pyridines, demonstrating new routes to various heterocyclic systems (Mekheimer et al., 1997).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activities : The study by Paronikyan et al. (2016) also explored the antimicrobial and antitumor activities of the synthesized compounds, demonstrating potential therapeutic applications.
Antiviral and Antileishmanial Agents : Another research effort developed pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives as potential antiviral and antileishmanial agents, highlighting the biomedical potential of these compounds (Fan et al., 2010).
Synthesis of Neurotropic Compounds : Synthesis of neurotropic compounds based on derivatives of pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines showed neurotropic properties, indicating potential in treating neurological disorders (Sirakanyan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
8-iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEMHUGKZZFBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2OC1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673561 |
Source
|
Record name | 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-89-2 |
Source
|
Record name | 3,4-Dihydro-8-iodo-2H-pyrano[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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